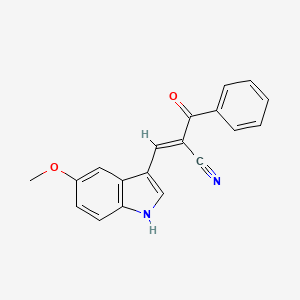
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile is an organic compound that features a benzoyl group, a methoxy-substituted indole, and a nitrile group
准备方法
The synthesis of (E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzoyl chloride.
Reaction Conditions: The reaction involves the formation of a carbon-carbon double bond (C=C) and the introduction of a nitrile group (C≡N). This can be achieved through a Knoevenagel condensation reaction, where the indole derivative is reacted with benzoyl chloride in the presence of a base such as piperidine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
化学反应分析
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or benzoyl moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
科学研究应用
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of (E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile can be compared with similar compounds such as:
(E)-2-benzoyl-3-(1H-indol-3-yl)prop-2-enenitrile: This compound lacks the methoxy group, which can affect its chemical reactivity and biological activity.
(E)-2-benzoyl-3-(5-hydroxy-1H-indol-3-yl)prop-2-enenitrile: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.
(E)-2-benzoyl-3-(5-methyl-1H-indol-3-yl)prop-2-enenitrile: The methyl group can influence the compound’s steric properties and its interactions with biological targets.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.
属性
分子式 |
C19H14N2O2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H14N2O2/c1-23-16-7-8-18-17(10-16)15(12-21-18)9-14(11-20)19(22)13-5-3-2-4-6-13/h2-10,12,21H,1H3/b14-9+ |
InChI 键 |
CJNMFTWPZRCVKD-NTEUORMPSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C(\C#N)/C(=O)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


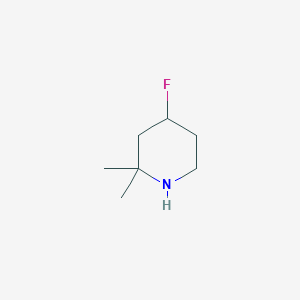
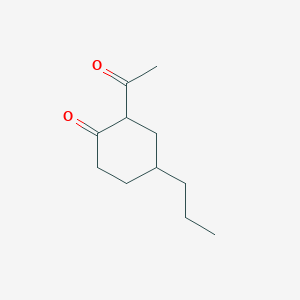
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
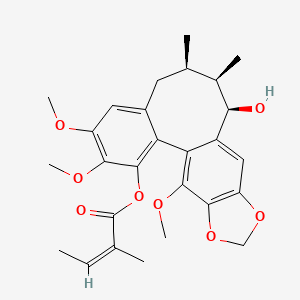
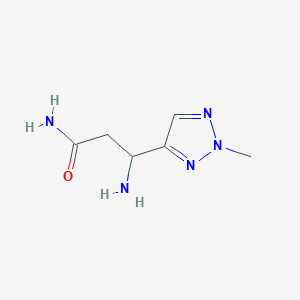
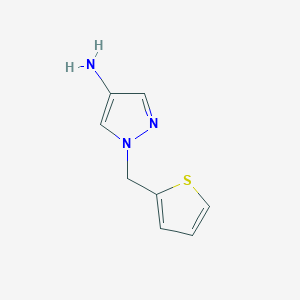
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
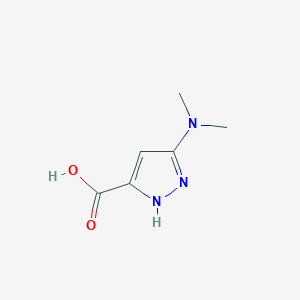
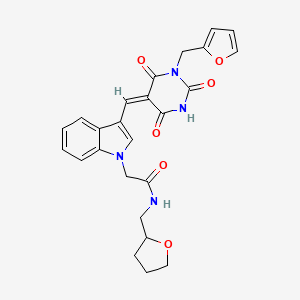
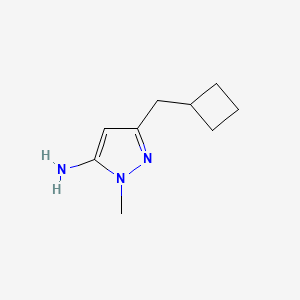

![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)


